molecular formula C27H22N2O3 B11512777 3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline

Cat. No.: B11512777
M. Wt: 422.5 g/mol
InChI Key: OEFWBAHEKIBQLG-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenanthroline core substituted with phenyl and trimethoxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline typically involves multi-step organic reactions. One common method is the condensation reaction of 3,4,5-trimethoxyacetophenone with benzaldehyde derivatives in the presence of an alcoholic base such as sodium hydroxide in ethanol . This reaction yields the desired compound with high efficiency, often exceeding 80% yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate calcium influx and block ATP-sensitive potassium channels, leading to increased insulin secretion . This compound also affects stored calcium via sarco/endoplasmic reticulum calcium ATPase (SERCA) and ryanodine receptor (RYR) activity, which may contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline stands out due to its unique combination of phenanthroline and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a versatile compound for various research applications.

Properties

Molecular Formula

C27H22N2O3

Molecular Weight

422.5 g/mol

IUPAC Name

3-phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline

InChI

InChI=1S/C27H22N2O3/c1-30-24-14-18(15-25(31-2)27(24)32-3)20-16-23(17-8-5-4-6-9-17)29-22-12-11-21-19(26(20)22)10-7-13-28-21/h4-16H,1-3H3

InChI Key

OEFWBAHEKIBQLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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